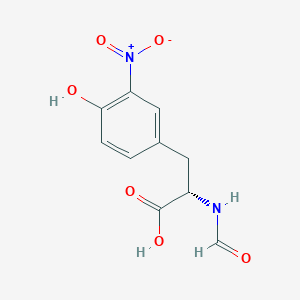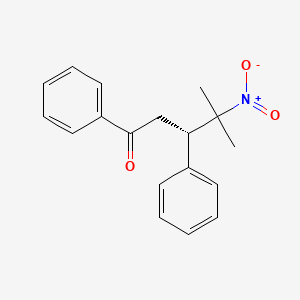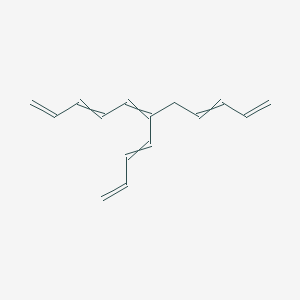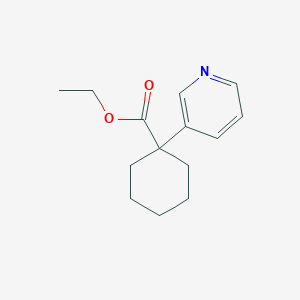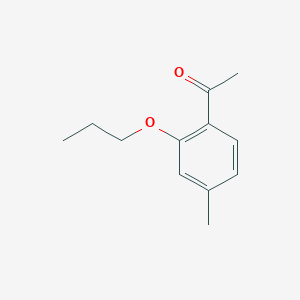![molecular formula C17H16O4 B15163342 Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate CAS No. 142588-30-5](/img/structure/B15163342.png)
Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyphenyl group, and a prop-2-enoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxy and benzyloxy groups play a crucial role in these interactions, enhancing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but lacks the benzyloxy group.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but lacks the benzyloxy and additional hydroxy groups.
Uniqueness
Methyl 3-[4-(benzyloxy)-2-hydroxyphenyl]prop-2-enoate is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
142588-30-5 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
methyl 3-(2-hydroxy-4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H16O4/c1-20-17(19)10-8-14-7-9-15(11-16(14)18)21-12-13-5-3-2-4-6-13/h2-11,18H,12H2,1H3 |
InChI-Schlüssel |
WVAGUIOPLGYTOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC1=C(C=C(C=C1)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


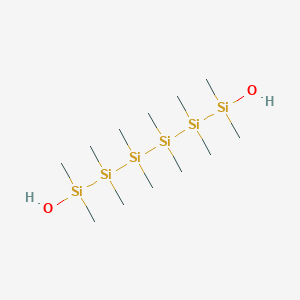
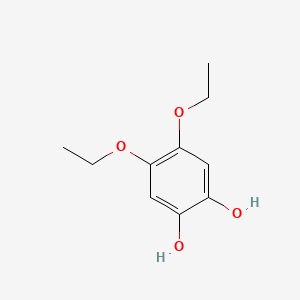
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
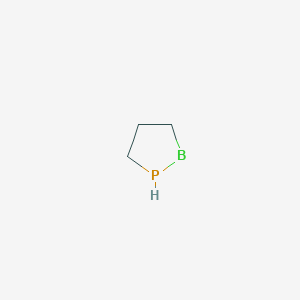
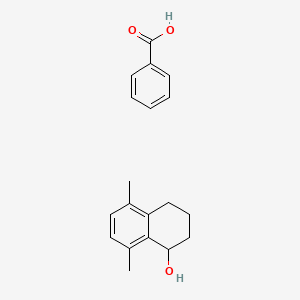
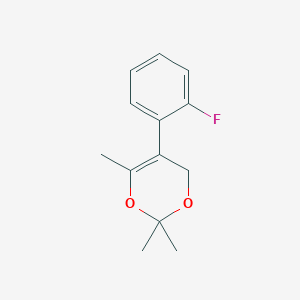
![Ethyl [(6-chlorohexyl)oxy]acetate](/img/structure/B15163298.png)
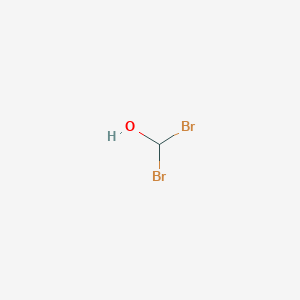
![6-Methoxy-11-phenoxy-5lambda~4~-benzo[b]thioxanthene-5,12-dione](/img/structure/B15163312.png)
